molecular formula C10H17N3O4S B2952583 N-methyl-N-(4-methylbenzyl)guanidine sulfate CAS No. 1609407-12-6

N-methyl-N-(4-methylbenzyl)guanidine sulfate

Cat. No.: B2952583
CAS No.: 1609407-12-6
M. Wt: 275.32
InChI Key: AYRJIRJJDOMQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4-methylbenzyl)guanidine sulfate: is an organic compound with the molecular formula C10H17N3O4S. It is a derivative of guanidine, a strong organic base, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-methylbenzyl)guanidine sulfate typically involves the reaction of N-methylguanidine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with sulfuric acid to form the sulfate salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(4-methylbenzyl)guanidine sulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-N-(4-methylbenzyl)guanidine sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylbenzyl)guanidine sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, thereby affecting various biochemical pathways. The compound’s guanidine moiety is responsible for its strong binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

  • N-methyl-N-(3,4-dichlorobenzyl)guanidine sulfate
  • N-methyl-N-(3-methoxybenzyl)guanidine sulfate
  • N-(2,2-dimethoxyethyl)guanidine sulfate

Comparison: N-methyl-N-(4-methylbenzyl)guanidine sulfate is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-methyl-1-[(4-methylphenyl)methyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.H2O4S/c1-8-3-5-9(6-4-8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRJIRJJDOMQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.